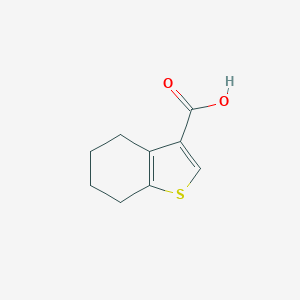

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

Description

The exact mass of the compound 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZZQEHPGHKGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354275 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-54-8 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have shown promising activity as modulators of key biological targets, including Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), the RhoA/ROCK pathway, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), indicating its potential in the treatment of inflammatory diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, aimed at supporting further research and development in this field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 179-184 °C | [1] |

| Boiling Point | Not available | |

| pKa | Estimated to be similar to thiophene-3-carboxylic acid (~3.5-4.5) | |

| Solubility | Generally soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | [2][3] |

Synthesis

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is typically achieved through a two-step process involving the Gewald reaction followed by hydrolysis.

Experimental Protocol:

Step 1: Gewald Reaction for Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

The Gewald reaction is a multi-component reaction that provides a straightforward route to substituted 2-aminothiophenes.[4][5][6]

-

Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

-

Base Catalyst: A weak base such as morpholine or diethylamine.

-

Solvent: Ethanol or methanol.

-

Procedure:

-

To a stirred mixture of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

-

Step 2: Hydrolysis to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.

-

Reactants: Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and a strong base like sodium hydroxide or potassium hydroxide.

-

Solvent: A mixture of ethanol and water.

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.

-

Below is a DOT script representation of the synthesis workflow.

Chemical Reactivity and Stability

The chemical reactivity of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is primarily dictated by the carboxylic acid functional group and the electron-rich thiophene ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for the synthesis of various derivatives for structure-activity relationship (SAR) studies.

-

Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions, although the presence of the deactivating carboxyl group at the 3-position will direct incoming electrophiles to the 2-position. The tetrahydro-benzo fused ring influences the aromaticity and reactivity of the thiophene core.

-

Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to degradation.

Spectroscopic Properties

The structural elucidation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).- A singlet for the proton at the 2-position of the thiophene ring (δ ~7-8 ppm).- Multiplets for the eight protons of the tetrahydro-benzo fused ring (δ ~1.7-2.8 ppm). |

| ¹³C NMR | - A signal for the carboxylic carbon (δ ~165-175 ppm).- Signals for the thiophene ring carbons (δ ~120-140 ppm).- Signals for the sp³ hybridized carbons of the cyclohexene ring (δ ~20-30 ppm). |

| Infrared (IR) | - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (1680-1710 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- C-S stretching vibrations.[7] |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.24).- Fragmentation patterns involving the loss of the carboxyl group and cleavage of the tetrahydro-benzo ring. |

Biological Activity and Signaling Pathways

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been identified as modulators of several important signaling pathways, highlighting their therapeutic potential.

-

RORγt Modulation: Certain derivatives act as inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells.[8] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17, making them potential candidates for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[9][10]

-

RhoA/ROCK Pathway Inhibition: Some derivatives have been shown to target the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, migration, and invasion.[11][12][13] Inhibition of this pathway can lead to anti-cancer effects.

-

SREBP-1c Pathway Inhibition: A derivative of this scaffold has been reported to inhibit the SREBP-1c pathway, a key regulator of lipid metabolism.[8][14][15][16] This suggests a potential application in the treatment of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

Below is a simplified representation of the RORγt signaling pathway, a key target for derivatives of this compound.

Conclusion

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid represents a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical functional groups allow for the generation of diverse libraries of compounds for biological screening. The demonstrated activity of its derivatives against key signaling pathways implicated in various diseases underscores the importance of further investigation into this chemical entity. This guide provides a foundational understanding of its chemical properties and biological relevance to aid researchers in the design and development of novel therapeutics based on this promising core structure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medical.mu.edu.iq [medical.mu.edu.iq]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 10. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Due to the limited availability of published spectroscopic data for the title compound, this report presents data for the closely related analogue, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid , to provide representative spectral characteristics. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering a foundational understanding for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.

Table 1: NMR Spectroscopic Data

Compound: 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[1] Solvent: CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ/ppm) | Description | Chemical Shift (δ/ppm) | Assignment |

| 1.82–1.85 | (m, 4H) | 168.73 | C=O |

| 2.41 | (s, 3H) | 146.84 | Aromatic Carbon |

| 2.48–2.50 | (t, 2H) | 144.08 | Aromatic Carbon |

| 2.77–2.79 | (t, 2H) | 137.38 | Aromatic Carbon |

| 122.31 | Aromatic Carbon | ||

| 25.54 | Aliphatic Carbon | ||

| 24.38 | Aliphatic Carbon | ||

| 22.90 | Aliphatic Carbon | ||

| 22.21 | Aliphatic Carbon | ||

| 13.62 | Methyl Carbon |

Table 2: IR Spectroscopic Data

Compound: 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[1]

| Wavenumber (cm⁻¹) | Assignment |

| 1638 | C=O (Carboxylic Acid) |

| 1276 | C-O (strong) |

| 2932, 2836 | C-H (aliphatic, CH₃-) |

| 2193, 2169 | C-H (aliphatic) |

Table 3: Mass Spectrometry Data

Compound: 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid[1] Ionization Method: Electron Ionization (EI)

| m/z | Assignment |

| 195 | [M-1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of organic compounds involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.

-

Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the KBr pellet method is a common technique for obtaining an IR spectrum:

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common method for determining the molecular weight and fragmentation pattern of organic compounds:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation.

References

Crystal Structure of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, acting as modulators of key biological targets. Notably, these compounds have been investigated as inverse agonists of the Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt), a critical target in autoimmune diseases, and as inhibitors of MsbA, an ATP-binding cassette (ABC) transporter essential for lipopolysaccharide transport in Gram-negative bacteria, highlighting their potential as novel anti-inflammatory and antibacterial agents.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides definitive insights into the solid-state conformation, intramolecular interactions, and intermolecular packing of these derivatives, which in turn influence their physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the crystal structures of various derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. It is important to note that while extensive crystallographic data is available for a range of derivatives, the crystal structure of the parent compound, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, is not publicly available in the searched crystallographic databases as of the time of this writing. This guide therefore focuses on the structurally characterized derivatives, presenting their crystallographic data in a comparative format, detailing the experimental protocols for their synthesis and structure determination, and visualizing relevant biological pathways and experimental workflows.

Data Presentation: Crystallographic Data of 4,5,6,7-tetrahydro-1-benzothiophene Derivatives

The following tables summarize the key crystallographic parameters for several derivatives of 4,5,6,7-tetrahydro-1-benzothiophene. These derivatives feature modifications at the 2- and 3-positions of the benzothiophene core, as well as on the saturated carbocyclic ring.

Table 1: Crystal Data and Structure Refinement for 2-Amino-3-carbonitrile Derivatives

| Parameter | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

| Formula | C₉H₁₀N₂S | C₁₀H₁₂N₂S | C₉H₈N₂OS |

| Molar Mass | 178.25 g/mol | 192.29 g/mol | 192.24 g/mol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 10.4274(3) | 9.0415(2) | 7.2986(3) |

| b (Å) | 8.1487(3) | 8.3294(2) | 8.7555(3) |

| c (Å) | 13.2342(4) | 13.1283(3) | 14.7307(6) |

| β (°) | 126.937(2) | 90.169(2) | 94.151(1) |

| Volume (ų) | 898.81(5) | 988.69(4) | 938.87(6) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 295 | 123 | 296 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

Table 2: Crystal Data and Structure Refinement for 3-Carboxylate Ester Derivatives

| Parameter | Ethyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

| Formula | C₁₃H₁₇NO₃S | C₁₈H₁₉NO₃S |

| Molar Mass | 267.34 g/mol | 329.40 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.4267(4) | 8.1061(2) |

| b (Å) | 16.6554(7) | 10.6593(3) |

| c (Å) | 8.0961(3) | 19.0554(5) |

| β (°) | 109.610(1) | 92.500(1) |

| Volume (ų) | 1324.43(9) | 1644.92(8) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 296 |

| Radiation | Mo Kα | Mo Kα |

Experimental Protocols

Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its analogues typically proceeds via the reaction of a cyclic ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.

General Procedure:

-

A mixture of the cyclic ketone (1 equivalent), the active methylene nitrile (1 equivalent), and a catalytic amount of a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or methanol) is stirred at room temperature or heated to reflux.

-

Elemental sulfur (1.1 equivalents) is added to the reaction mixture.

-

The reaction is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of methanol and chloroform) to yield the desired 2-aminothiophene derivative.

Solubility Profile of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives. Due to a lack of publicly available quantitative solubility data for the parent compound, this document focuses on the solubility characteristics of its 2,3-derivatives, which have been investigated for their role as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). This information is crucial for researchers in drug development and medicinal chemistry.

Quantitative Solubility Data of 4,5,6,7-tetrahydro-1-benzothiophene Derivatives

While specific quantitative solubility data for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in various organic solvents remains largely unpublished, studies on its 2,3-derivatives provide valuable insights into the solubility behavior of this class of compounds. The following table summarizes the available solubility data for these derivatives at different pH levels.

| Compound Derivative | pH | Maximum Solubility (µM) | Solubility Trend with Decreasing pH |

| Derivative 1 | 7.4 | 40 | Decreases |

| Derivative 2 | 7.4 | - | Good solubility at neutral and acidic pH |

| Derivative 3 | 7.4 | - | Good solubility at neutral and acidic pH |

| Derivative 4 | 7.4 | - | Good solubility at neutral and acidic pH |

| Derivative 5 | 7.4 | - | Solubility is not affected by pH changes |

| Derivative 6 | 7.4 | - | Inversely proportional to pH changes |

| Derivative 7 | 7.4 | - | Inversely proportional to pH changes |

| Derivative 8 | 7.4 | - | Inversely proportional to pH changes |

| Derivative 9 | 7.4 | - | Inversely proportional to pH changes |

| Derivative 10 | 7.4 | - | Inversely proportional to pH changes |

| Derivative 11 | 7.4 | - | Inversely proportional to pH changes |

| Derivative 12 | 7.4 | - | Inversely proportional to pH changes |

Note: The specific structures of the individual derivatives are detailed in the original research publications.

Experimental Protocols for Solubility Determination

The solubility of the 4,5,6,7-tetrahydro-1-benzothiophene derivatives was likely determined using high-throughput kinetic solubility assays. These methods are standard in early drug discovery to assess the solubility of compounds. The following are detailed methodologies for two common types of kinetic solubility assays.

Nephelometric Assay

This method measures the amount of light scattered by undissolved particles in a solution to determine the point of precipitation.

-

Stock Solution Preparation: A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is added to a microtiter plate and serially diluted with the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

-

Incubation: The plate is incubated for a set period, often around 2 hours, to allow for precipitation.

-

Measurement: A nephelometer is used to measure the turbidity of each well. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Direct UV/Vis Spectroscopy Assay

This method quantifies the concentration of the compound remaining in solution after any precipitate is removed.

-

Solution Preparation: A known concentration of the test compound is prepared by adding a small volume of the DMSO stock solution to the aqueous buffer.

-

Equilibration: The solution is incubated to allow for any precipitation to occur.

-

Separation: The solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using UV/Vis spectroscopy by measuring the absorbance at the compound's λmax and comparing it to a standard curve.

Visualizing Key Processes

To further aid in the understanding of the context in which the solubility of these compounds is critical, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for solubility assessment.

Caption: RORγt signaling pathway in Th17 cell differentiation.

Caption: Experimental workflow for kinetic solubility determination.

A Technical Guide to the Gewald Synthesis of Tetrahydrobenzothiophenes

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Gewald reaction, a cornerstone of heterocyclic chemistry, with a specific focus on its application in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes. These structures are significant scaffolds in medicinal chemistry and material science. This guide details the reaction mechanism, presents quantitative data from various synthetic methodologies, and provides a representative experimental protocol.

The Core Mechanism

The Gewald reaction is a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[1][2][3] When a cyclohexanone derivative is used as the carbonyl component, the reaction yields 4,5,6,7-tetrahydrobenzo[b]thiophenes. The process involves a ketone, an α-cyanoester or dinitrile, and elemental sulfur, typically catalyzed by a secondary amine base such as morpholine or piperidine.[1][4] The mechanism, elucidated decades after the reaction's discovery, proceeds through several key stages.[1][5]

The reaction is initiated by a Knoevenagel condensation, which is then followed by the addition of sulfur, ring closure, and tautomerization.[1][6] The final cyclization of the monosulfide intermediate to form the stable thiophene ring is the primary thermodynamic driving force for the entire process.[7][8]

Step-by-Step Mechanistic Pathway:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone (cyclohexanone, 1 ) and the active methylene compound (e.g., malononitrile, 2 ). The amine base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, cyclohexylidene-malononitrile (3 ).[1][5][6]

-

Sulfur Addition: Elemental sulfur (S₈) is activated by the base. The precise mechanism of sulfur addition is complex and not definitively known, but it is postulated to involve the formation of a sulfur-amine adduct or polysulfides.[7][9] This activated sulfur species acts as an electrophile and is added to the α-carbon of the Knoevenagel intermediate (3 ), forming a thiolate intermediate (4 ).[6]

-

Intramolecular Cyclization: The intermediate (4 ) undergoes a Thorpe-Ziegler type of intramolecular cyclization. The negatively charged sulfur atom (thiolate) nucleophilically attacks the carbon of one of the nitrile groups, forming a five-membered ring imine intermediate (5 ).[10]

-

Tautomerization: The cyclic intermediate (5 ) rapidly undergoes tautomerization to form the thermodynamically stable 2-aminothiophene ring system, yielding the final product, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (6 ).[1][5]

Mechanistic Diagram

Caption: Reaction mechanism of the Gewald synthesis.

Quantitative Data Presentation

The efficiency of the Gewald synthesis can be influenced by reaction conditions, such as the choice of catalyst, solvent, and energy input (conventional heating, microwave irradiation, or mechanochemistry).[1][11] Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields.[1][3]

| Starting Materials | Catalyst/Solvent/Method | Time | Yield (%) | Reference |

| Cyclohexanone, Malononitrile, Sulfur | Morpholine / Ethanol / Conventional Heating (Reflux) | 2-3 h | ~85-95% | [10][12] |

| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Morpholine / Ethanol / Conventional Heating (Reflux) | 2-3 h | ~80-90% | [12] |

| Acetophenone, Malononitrile, Sulfur | Morpholine / Solvent-Free / Ball Milling (130°C) | 6-8 h | 14-53% | [11][13] |

| Various Ketones, Malononitrile, Sulfur | KF-Alumina / Solvent-Free / Microwave Irradiation | 20 min | 55-92% | [14] |

| Cyclohexanone, Malononitrile, Sulfur | Piperidinium Borate (20 mol%) / EtOH:H₂O / 100°C | 20 min | 96% | [10] |

| Cyclohexanone, Ethyl Cyanoacetate, Anisidines, Sulfur | Microwave Assisted Organic Synthesis (MAOS) | 8-10 min | Good | [3] |

Experimental Protocols

This section provides a representative methodology for the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, a common product derived from the Gewald reaction.

Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

Materials:

-

Cyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol (as solvent)

Procedure:

-

A mixture of cyclohexanone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and morpholine (0.5 eq) is prepared in ethanol.[12]

-

The reaction mixture is stirred and heated under reflux for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Upon completion, the reaction mixture is cooled to room temperature.[12]

-

The resulting precipitate is collected by filtration, washed thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[12]

-

The crude product is then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[12]

-

The structure and purity of the product are confirmed using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR) and melting point analysis.

Experimental Workflow Diagram

Caption: A typical workflow for Gewald synthesis and purification.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald_reaction [chemeurope.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, including its chemical identifiers, physical properties, and its role in the synthesis of potent biological modulators. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Properties

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic building block used in chemical synthesis.[1] Its primary identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19156-54-8[1][2][3] |

| Molecular Formula | C₉H₁₀O₂S[1][2] |

| IUPAC Name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

| Synonym | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid[2] |

| InChI | 1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11)[2] |

| InChIKey | TUZZQEHPGHKGRJ-UHFFFAOYSA-N[2] |

| SMILES | OC(=O)c1csc2CCCCc12[2] |

| PubChem Substance ID | 329766844[2] |

| MDL Number | MFCD00652575[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 182.24 g/mol [1][2] |

| Physical Form | Solid[2] |

| Melting Point | 179-184 °C[2] |

| Assay Purity | ≥ 97%[2] |

| Storage Class | 11 (Combustible Solids)[2] |

Role in Drug Discovery and Experimental Protocols

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been identified as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).[4] RORγt is a significant drug target for a range of conditions, including inflammatory diseases, autoimmune disorders, metabolic diseases, and certain types of cancer.[4] The core chemical structure serves as a scaffold for creating a library of compounds with potential therapeutic applications.

The following is a generalized experimental protocol for the synthesis of amide derivatives from 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, based on methodologies described in the literature for creating RORγt modulators.[4]

Objective: To synthesize an amide derivative of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid for screening as a potential RORγt modulator.

Materials:

-

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

-

A selected amine (e.g., 1-benzylpiperazine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

An appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

In a reaction vessel, dissolve 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the chosen solvent.

-

Add the selected amine to the solution.

-

Introduce the coupling agent, HATU, to the mixture.

-

Add DIPEA as a base to facilitate the reaction.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product is isolated and purified using standard techniques like column chromatography.

This amide formation reaction is a versatile method for producing a diverse range of derivatives for further biological evaluation.[4]

Visualization of the Drug Discovery Workflow

The following diagram illustrates the logical workflow from the core compound to its potential therapeutic application as an RORγt modulator.

Caption: Drug discovery workflow for RORγt modulators.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4,5,6,7-Tetrahydrobenzo b thiophene-3-carboxylic acid 97 19156-54-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid as a RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathophysiology of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, due to their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][3] Consequently, RORγt has emerged as a significant therapeutic target for these conditions. Inverse agonists of RORγt are small molecules that suppress the receptor's constitutive activity, leading to a reduction in Th17 cell differentiation and IL-17A production. This document provides detailed information and protocols for the use of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives as RORγt inverse agonists.

Mechanism of Action

RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription.[4][5] RORγt inverse agonists, such as derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, bind to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor that prevents the recruitment of coactivators and instead promotes the binding of co-repressor complexes.[4][5][6] This switch from coactivator to co-repressor engagement leads to the suppression of RORγt-mediated gene transcription, thereby inhibiting Th17 cell differentiation and the production of IL-17A and other pro-inflammatory cytokines.[4][6]

Applications

-

Studying Autoimmune Disease Pathways: As a selective RORγt inverse agonist, this compound can be used as a tool to investigate the role of the RORγt/Th17/IL-17 axis in various in vitro and in vivo models of autoimmune diseases.

-

High-Throughput Screening: The compound can serve as a reference in high-throughput screening campaigns to identify novel RORγt modulators.

-

Drug Discovery and Development: The 4,5,6,7-tetrahydro-1-benzothiophene scaffold represents a promising starting point for the development of novel therapeutics targeting RORγt for the treatment of autoimmune disorders.

Data Presentation

While specific data for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is not publicly available, studies on its 2,3-derivatives have demonstrated potent RORγt inverse agonist activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these derivatives from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

| Compound ID | RORγt TR-FRET IC50 (nM) |

| Derivative 1 | 1.2 |

| Derivative 2 | 0.8 |

| Derivative 3 | 3.5 |

| Derivative 4 | 0.5 |

| Derivative 5 | 2.1 |

| Derivative 6 | 4.8 |

Note: The data presented is for 2,3-derivatives of 4,5,6,7-tetrahydro-1-benzothiophene and is intended to be representative of the potency of this chemical class.

Mandatory Visualizations

Caption: RORγt Signaling Pathway and Inverse Agonist Inhibition.

Caption: Experimental Workflow for RORγt Inverse Agonist Characterization.

Experimental Protocols

RORγt TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Materials:

-

GST-tagged human RORγt-LBD

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescein-labeled SRC1 coactivator peptide

-

Test compound (e.g., 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivative)

-

Assay buffer (e.g., TR-FRET Coregulator Buffer)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute to the desired 2X final concentration in assay buffer.

-

Prepare a 2X mixture of RORγt-LBD and Tb-anti-GST antibody in assay buffer.

-

Prepare a 2X solution of fluorescein-SRC1 peptide in assay buffer.

-

Add 5 µL of the 2X test compound dilution to the wells of the 384-well plate.

-

Add 5 µL of the 2X RORγt-LBD/Tb-anti-GST antibody mixture to each well.

-

Add 10 µL of the 2X fluorescein-SRC1 peptide solution to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

RORγt-GAL4 Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORγt in response to a test compound.

Materials:

-

HEK293T cells

-

Expression plasmid for a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD (pBIND-RORγt-LBD)

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression (pGL4.31)

-

Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and serum

-

Test compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Co-transfect the cells with the pBIND-RORγt-LBD, pGL4.31, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Human Th17 Cell Differentiation and IL-17A Secretion Assay

This primary cell assay evaluates the effect of the test compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent IL-17A production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naive CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine

-

Human Th17 polarizing cytokines: IL-1β, IL-6, IL-23, and TGF-β

-

Anti-human CD3 and anti-human CD28 antibodies

-

Test compound

-

Human IL-17A ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.

-

Coat a 96-well plate with anti-human CD3 antibody.

-

Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in the pre-coated plate.

-

Add anti-human CD28 antibody, the Th17 polarizing cytokine cocktail, and serial dilutions of the test compound to the wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Plot the IL-17A concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

References

- 1. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives and their subsequent evaluation as potential anticancer agents. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and oncology.

Introduction

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of colorectal and breast cancer.[3][4] Their mechanisms of action are diverse, targeting key cellular pathways involved in cancer progression, such as the RhoA/ROCK pathway and metabolic enzymes like PDK1 and LDHA.[3][4][5][6] This document outlines the synthetic methodologies, primarily based on the versatile Gewald reaction, and provides detailed protocols for assessing the anticancer efficacy of these promising compounds.

Synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

The cornerstone for the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene core is the Gewald multicomponent reaction.[7] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base. For the synthesis of the target scaffold, cyclohexanone is typically used as the ketone component.

General Synthetic Protocol: Gewald Reaction

This protocol describes the synthesis of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, a key intermediate for further derivatization.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine or other suitable base

-

Ethanol

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile intermediate.

-

The carboxylic acid can be obtained by hydrolysis of the nitrile group under acidic or basic conditions. Further derivatization at the 2-amino group or the 3-carboxylic acid group can be carried out to generate a library of compounds.[3][8]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives.

Anticancer Evaluation Protocols

The following are detailed protocols for the in vitro evaluation of the synthesized compounds for their anticancer activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.[9][10]

Materials:

-

Human cancer cell lines (e.g., HCT-116, LoVo, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to determine if the compounds induce apoptosis (programmed cell death).

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

Protocol 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol determines the effect of the compounds on the cell cycle progression.[9]

Materials:

-

Cancer cell lines

-

Test compounds

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation

The quantitative data from the anticancer assays should be summarized in clear and concise tables for easy comparison of the activity of different derivatives.

Table 1: In Vitro Cytotoxicity of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Derivatives

| Compound | HCT-116 IC50 (µM) | LoVo IC50 (µM) | MDA-MB-231 IC50 (µM) |

| Derivative 1 | 15.5 | 20.1 | 12.8 |

| Derivative 2 | 8.2 | 11.5 | 7.9 |

| Doxorubicin | 0.5 | 0.8 | 0.4 |

Data are representative and should be replaced with experimental values.

Table 2: Effect of Lead Compound on Cell Cycle Distribution in HCT-116 Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Control | 55.2 | 25.1 | 19.7 |

| Lead Compound (IC50) | 20.3 | 15.5 | 64.2 |

Data are representative and should be replaced with experimental values.

Signaling Pathway

Several 4,5,6,7-tetrahydro-1-benzothiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which is crucial for cell proliferation, migration, and invasion.[5][6] Inhibition of this pathway leads to a reduction in the phosphorylation of myosin light chain (MLC), thereby disrupting the formation of stress fibers and impeding cancer cell motility.

Diagram of the RhoA/ROCK Signaling Pathway

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

Conclusion

The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to explore this chemical space and identify lead candidates for further preclinical and clinical development. The diverse mechanisms of action and potent cytotoxic activities of these compounds underscore their therapeutic potential in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application of Tetrahydrobenzothiophene Derivatives in Antibacterial Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Tetrahydrobenzothiophene derivatives have surfaced as a promising class of compounds with potent antibacterial activity against a range of pathogenic bacteria. These application notes provide a comprehensive overview of their antibacterial potential, methodologies for their evaluation, and insights into their mechanism of action.

Introduction to Tetrahydrobenzothiophene Derivatives

Tetrahydrobenzothiophene scaffolds are versatile structures in medicinal chemistry, exhibiting a variety of biological activities. In the realm of antibacterial research, these derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus.[1][2][3][4] Their mechanism of action is often linked to the inhibition of crucial bacterial processes, such as the biogenesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1][3]

Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[5][6][7] The following tables summarize the MIC values of representative tetrahydrobenzothiophene derivatives against various bacterial strains, as reported in recent studies.

Table 1: MIC Values (µM) of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives [1][4]

| Compound | E. coli | P. aeruginosa | Salmonella | S. aureus |

| 3b | 1.11 | 1.00 | 0.54 | 1.11 |

| 3e | Potent | Potent | Potent | Potent |

| 3f | Potent | Potent | Potent | Potent |

| 3g | Potent | Potent | Potent | Potent |

| 3h | Potent | Potent | Potent | Potent |

| 3n | Potent | Potent | Potent | Potent |

| 3q | Potent | Potent | Potent | Potent |

| Ciprofloxacin | Standard | Standard | Standard | Standard |

| Gentamicin | Standard | Standard | Standard | Standard |

Note: "Potent" indicates compounds that exhibited excellent in vitro antibacterial efficiency as described in the source. Specific MIC values for these compounds were highlighted as significant but not individually tabulated in the abstract.[1][4]

Table 2: MIC Values (µM) of Novel Tetrahydrobenzothiophene Derivatives [2][3]

| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Salmonella (ATCC 12022) | S. aureus (ATCC 25922) |

| 3b | 1.11 | 1.00 | 0.54 | 1.11 |

| Range for Series | 0.64–19.92 | 0.72–45.30 | 0.54–90.58 | 1.11–99.92 |

| Ciprofloxacin | Control | Control | Control | Control |

| Gentamicin | Control | Control | Control | Control |

Table 3: MIC Values (µM) of Chalcone Derivatives Incorporating a Diphenyl Ether Moiety [8]

| Compound | S. aureus | E. coli | Salmonella | P. aeruginosa |

| 5u | 25.23 | 33.63 | 33.63 | 33.63 |

| Range for Series | 25.23–83.50 | 27.53–76.25 | 29.73–71.73 | 27.53–71.73 |

| Ciprofloxacin | Outperformed by 5u against Salmonella & P. aeruginosa | Outperformed by 5u against Salmonella & P. aeruginosa | Outperformed by 5u against Salmonella & P. aeruginosa | Outperformed by 5u against Salmonella & P. aeruginosa |

| Gentamicin | Outperformed by 5u against Salmonella & P. aeruginosa | Outperformed by 5u against Salmonella & P. aeruginosa | Outperformed by 5u against Salmonella & P. aeruginosa | Outperformed by 5u against Salmonella & P. aeruginosa |

Experimental Protocols

Protocol 1: Synthesis of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives

This protocol is a generalized procedure based on common synthetic routes for this class of compounds.

Objective: To synthesize a series of tetrahydrobenzothiophene derivatives for antibacterial screening.

Materials:

-

Substituted anilines

-

Substituted benzoyl chlorides

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Appropriate solvents (e.g., Dichloromethane, Pyridine)

-

Reagents for hydrolysis (e.g., Lithium hydroxide, Tetrahydrofuran, Water)

-

Reagents for purification (e.g., Silica gel for column chromatography, solvents for recrystallization)

Procedure:

-

Amide Formation:

-

Dissolve ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in a suitable solvent like pyridine or dichloromethane.

-

Add the desired substituted benzoyl chloride dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate by column chromatography or recrystallization.

-

-

Hydrolysis:

-

Dissolve the purified ester intermediate in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the final 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivative.

-

-

Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), HR-MS, and IR spectroscopy.[2][3]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the in vitro antibacterial activity of the synthesized compounds.[5][6]

Objective: To determine the lowest concentration of a tetrahydrobenzothiophene derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Synthesized tetrahydrobenzothiophene derivatives (stock solutions in DMSO)

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 bacterial colonies from a fresh agar plate and inoculate them into a tube of CAMHB.[5][6]

-

Incubate the culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of Compound Dilutions:

-

Inoculation and Incubation:

-

Determination of MIC:

Protocol 3: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Objective: To evaluate the concentration-dependent antibacterial effect (bacteriostatic vs. bactericidal) of a tetrahydrobenzothiophene derivative.

Materials:

-

Test compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC)

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile tubes or flasks

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

-

Assay Setup:

-

Prepare tubes or flasks containing CAMHB with the test compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

-

Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

-

-

Time-Point Sampling:

-

Incubate the cultures at 37°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[6]

-

-

Viable Cell Counting:

-

Data Analysis:

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.[6]

-

Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

-

Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Biogenesis

Several studies suggest that tetrahydrobenzothiophene derivatives exert their antibacterial effect, particularly against Gram-negative bacteria, by inhibiting the LPS biogenesis pathway.[1] This pathway is essential for the integrity of the bacterial outer membrane.[3] Key enzymes in this pathway, such as LpxC and the ATP-dependent flippase MsbA, are attractive targets for novel antibiotics.[3] Tetrahydrobenzothiophene derivatives have been identified as potential inhibitors of these targets.[3]

Logical Workflow for Antibacterial Drug Discovery with Tetrahydrobenzothiophene Derivatives

Caption: Workflow for the discovery and development of tetrahydrobenzothiophene-based antibacterial agents.

Proposed Signaling Pathway Inhibition: LPS Biogenesis

Caption: Proposed mechanism of action targeting the LPS biogenesis pathway in Gram-negative bacteria.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: Molecular Docking of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with Key Protein Targets

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives represent a promising scaffold in drug discovery, exhibiting a range of biological activities. Molecular docking studies are crucial in elucidating the binding mechanisms of these compounds with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents. This document provides a detailed overview of the application of molecular docking for this compound with several key protein targets implicated in cancer and metabolic diseases. It also includes generalized experimental protocols for performing such in silico studies and summarizes relevant quantitative data from published research on its derivatives.

Target Proteins and Therapeutic Rationale

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been investigated for their inhibitory or modulatory effects on the following key proteins:

-

Pyruvate Dehydrogenase Kinase-1 (PDK1) and Lactate Dehydrogenase A (LDHA): These enzymes are critical regulators of cancer cell metabolism. Their inhibition can shift the metabolic phenotype of cancer cells, leading to reduced proliferation and survival.

-

Tubulin: As a fundamental component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Compounds that bind to the colchicine site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Retinoic acid receptor-related orphan receptor γt (RORγt): This nuclear receptor is a key regulator of immune responses and is a target for the treatment of autoimmune diseases and some cancers.

-

Sterol-Regulatory Element Binding Proteins (SREBPs) Pathway: This pathway, particularly through the regulation of mTORC1, is central to lipid biosynthesis and is implicated in metabolic disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking and in vitro studies of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Table 1: Inhibition of PDK1 and LDHA by a 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative

| Compound Derivative | Target Protein | IC50 (µg/mL) |

| Compound 1b¹ | PDK1 | 57.10 |

| Compound 1b¹ | LDHA | 64.10 |

¹Data from a study on 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (a derivative).

Table 2: Modulation of RORγt by 4,5,6,7-tetrahydro-benzothiophene Derivatives

| Compound Derivative | Assay Type | IC50 (nM) |

| Derivative Set (Compounds 1-23)² | TR-FRET | 0.5 - 5 |

²Data from a study on a series of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with some of the target proteins.

Experimental Protocols

General Molecular Docking Workflow

The following diagram outlines a general workflow for performing molecular docking studies.

Application Notes and Protocols for the In Vitro Evaluation of Tetrahydrobenzothiophene Derivatives Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies used to assess the anticancer potential of tetrahydrobenzothiophene derivatives in a laboratory setting. The following sections detail the experimental protocols for key assays, present quantitative data from representative studies, and illustrate the cellular pathways targeted by these compounds.

Introduction

Tetrahydrobenzothiophene scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active molecules. Derivatives of this heterocyclic system have demonstrated promising anticancer activities against a range of cancer cell lines, including those of the colon, breast, and liver.[1] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of key enzymes like tyrosine kinases, and interference with the cell cycle.[1][2] These compounds' selective toxicity towards cancer cells over normal cell lines underscores their potential as safe and effective therapeutic agents.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected tetrahydrobenzothiophene derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 6-16 | [1] |

| MCF-7 (Breast) | 6-16 | [1] | |

| HCT-116 (Colon) | 6-16 | [1] | |

| Compound 5 | HepG2 (Liver) | 6-16 | [1] |

| MCF-7 (Breast) | 6-16 | [1] | |

| HCT-116 (Colon) | 6-16 | [1] | |

| Compound 7 | HCT-116 (Colon) | - | [1] |

| Compound 12 | HepG2 (Liver) | 6-16 | [1] |

| MCF-7 (Breast) | 6-16 | [1] | |

| HCT-116 (Colon) | 6-16 | [1] | |

| Acylated Ester 4 | MCF-7 (Breast) | 23.2 | [3][4] |

| HepG2 (Liver) | >95.9 | [3] | |

| Compound RCA3 | Leukemia, Breast, Lung Cancer Subpanels | Higher Activity | [5][6] |

| Compound RCA5 | Leukemia, Breast, Lung Cancer Subpanels | Higher Activity | [5][6] |

| Compound 11 | PC3 (Prostate) & HepG2 (Liver) | Most Active | [7] |

| Compound 12 | PC3 (Prostate) & HepG2 (Liver) | Most Active | [7] |

| Compound 16b | U87MG (Glioblastoma) | Significant Effects | [2] |

Experimental Workflow

The general workflow for evaluating the in vitro anticancer activity of tetrahydrobenzothiophene derivatives is depicted below.

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Tetrahydrobenzothiophene derivatives

-

Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the tetrahydrobenzothiophene derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-treated control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with the tetrahydrobenzothiophene derivatives at their IC50 concentrations for a specified time.

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cells

-